molecular formula C6H10N4 B174370 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 160752-39-6

1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No. B174370
CAS RN: 160752-39-6
M. Wt: 138.17 g/mol
InChI Key: IHVDOLNSCCKRKP-UHFFFAOYSA-N
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Description

“1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is a chemical compound . It has been used in the development of novel P2X7 antagonists .


Synthesis Analysis

A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists . This method contains a synthetically challenging chiral center .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” is complex and includes a synthetically challenging chiral center . More detailed information about its structure can be found in the referenced articles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” include a dipolar cycloaddition reaction and a Cope elimination sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” are not explicitly mentioned in the available resources. For more detailed information, please refer to the referenced articles .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

The triazolopyridine core is a valuable scaffold in medicinal chemistry. It serves as a platform for further derivatization to discover novel receptor agonists and antagonists. The focused small molecule library based on this core structure highlights the challenges and opportunities in the development of therapeutic agents .

Chemoselective Extraction: Ionic Liquids Construction

The structural core of tetrahydro-triazolopyridine has found application in the construction of bicyclic fused triazolium ionic liquids. These ionic liquids are designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides, showcasing the compound’s utility in selective separation processes .

Organic Synthesis: Access to Chiral Centers

The compound’s structure allows for the development of a single pot dipolar cycloaddition reaction/Cope elimination sequence. This method provides access to novel compounds with chiral centers, which are often challenging to synthesize. Such advancements in organic synthesis are crucial for creating complex molecules with specific stereochemistry .

Neurodegenerative Disease Research: Role of P2X7 Receptor

Research into the role of the P2X7 receptor in neurodegenerative diseases has been supported by compounds like 1-Methyl-tetrahydro-triazolopyridine. These studies explore the pharmacological properties of the P2X7 receptor and its implications in conditions such as Alzheimer’s and Parkinson’s disease .

Drug Discovery: Privileged Structures

The triazolopyridine core is considered a “privileged structure” in drug discovery. It provides potent ligands for numerous receptors, acting as a foundational framework for the synthesis of new drugs. This concept has been recognized for over 30 years, with the triazolopyridine core being one of the structures that offer significant potential for therapeutic development .

Future Directions

The future directions of “1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine” could involve its use in the development of novel P2X7 antagonists . One of the compounds synthesized using this molecule was chosen for advancement into phase I clinical trials .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10-6-2-3-7-4-5(6)8-9-10/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVDOLNSCCKRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402212
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160752-39-6
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
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